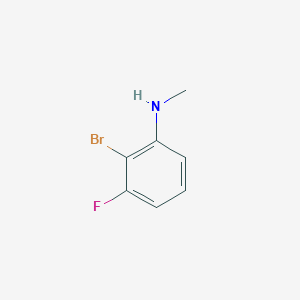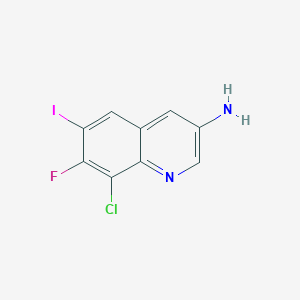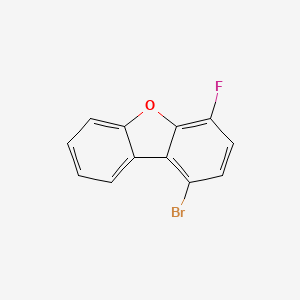
1-bromo-4-fluoro-Dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-fluoro-Dibenzofuran is a chemical compound that belongs to the class of dibenzofurans, which are tricyclic systems resulting from the fusion of a benzofuran and a benzene ring. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to the dibenzofuran structure.
Preparation Methods
The synthesis of 1-Bromo-4-fluoro-Dibenzofuran can be achieved through several methods. One common approach involves the bromination of 4-fluorodibenzofuran using bromine or a brominating agent in the presence of a catalyst. Another method includes the cyclization of diarylether derivatives to form the dibenzofuran nucleus, followed by selective bromination and fluorination . Industrial production methods often involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-4-fluoro-Dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It is a standard substrate for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-4-fluoro-Dibenzofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-Dibenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For instance, some substituted benzofurans have shown significant anticancer activities by inhibiting cell growth in various cancer cell lines . The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives.
Comparison with Similar Compounds
1-Bromo-4-fluoro-Dibenzofuran can be compared with other similar compounds, such as:
1-Bromo-4-fluorobenzene: A simpler aryl halide with similar substitution patterns but lacking the dibenzofuran structure.
1,4-Dibromobenzene: Another aryl halide with two bromine atoms but no fluorine or dibenzofuran structure.
1,4-Difluorobenzene: Contains two fluorine atoms but lacks the bromine and dibenzofuran structure.
The uniqueness of this compound lies in its combined bromine and fluorine substitution on the dibenzofuran nucleus, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H6BrFO |
|---|---|
Molecular Weight |
265.08 g/mol |
IUPAC Name |
1-bromo-4-fluorodibenzofuran |
InChI |
InChI=1S/C12H6BrFO/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H |
InChI Key |
UONVQIIPSNCTPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


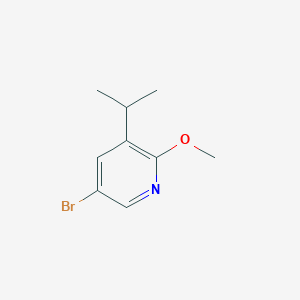
![4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide](/img/structure/B12820781.png)
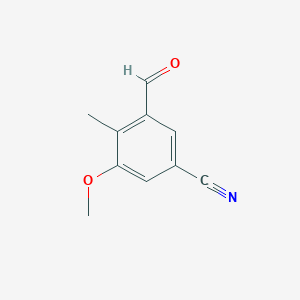
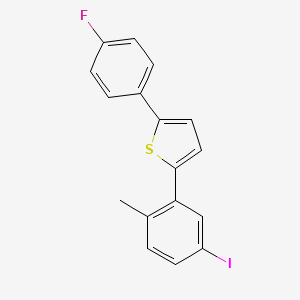
![7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol](/img/structure/B12820802.png)

![Imidazo[1,2-a]pyridine-2-thiol](/img/structure/B12820816.png)
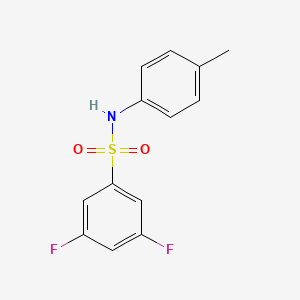
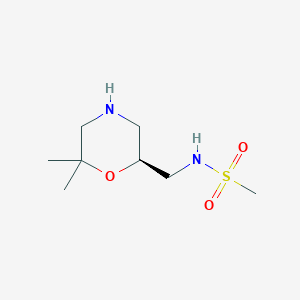
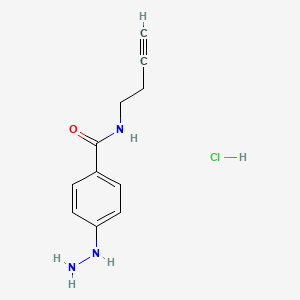
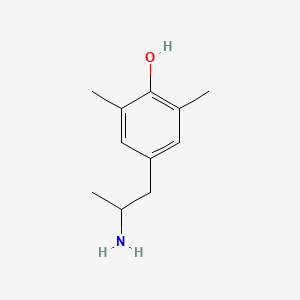
![4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine](/img/structure/B12820846.png)
